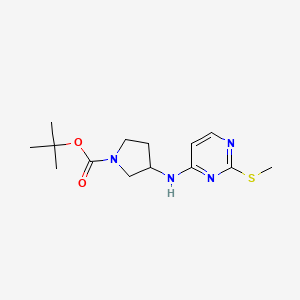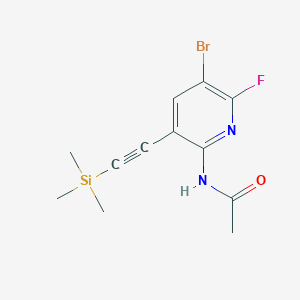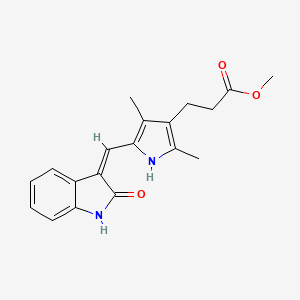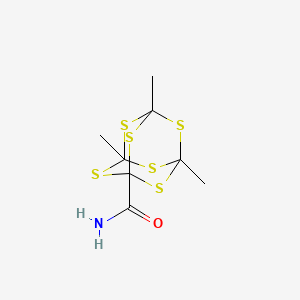
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide is a complex organic compound with a unique structure characterized by the presence of multiple sulfur atoms and a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide typically involves multi-step organic reactionsReaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Aplicaciones Científicas De Investigación
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where sulfur-containing compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide involves its interaction with specific molecular targets. The sulfur atoms and carboxamide group can form various interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound useful in both research and practical applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-2,4,6,8,9,10-hexathiaadamantane: Similar structure but lacks the carboxamide group.
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.13,7]decane: Another sulfur-rich compound with a different substitution pattern.
Uniqueness
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide is unique due to the presence of both the hexathiaadamantane core and the carboxamide group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
57289-12-0 |
|---|---|
Fórmula molecular |
C8H11NOS6 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane-1-carboxamide |
InChI |
InChI=1S/C8H11NOS6/c1-5-11-6(2)13-7(3,12-5)16-8(14-5,15-6)4(9)10/h1-3H3,(H2,9,10) |
Clave InChI |
UTTRAKZKLAFKBZ-UHFFFAOYSA-N |
SMILES canónico |
CC12SC3(SC(S1)(SC(S2)(S3)C(=O)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




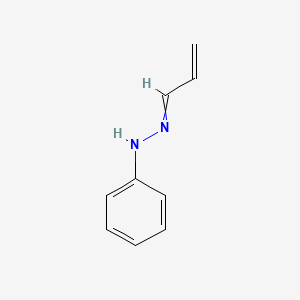
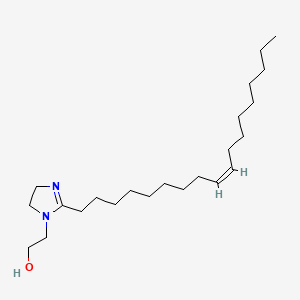


![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
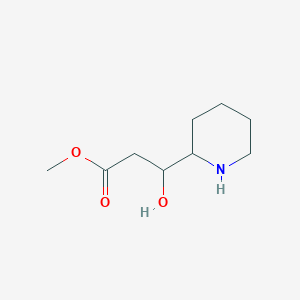
![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
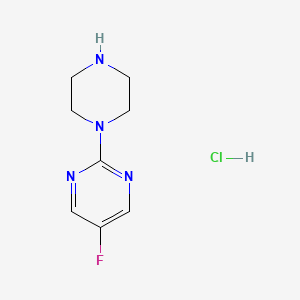
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
